4-Bromo-1,2,2,6,6-pentamethylpiperidine

Toxicology Safety Assessment Chemical Handling

4-Bromo-1,2,2,6,6-pentamethylpiperidine (CAS 63867-64-1) is a brominated derivative of the sterically hindered amine 1,2,2,6,6-pentamethylpiperidine. It is classified as a high-toxicity compound with an oral LD50 of 172 mg/kg in mice.

Molecular Formula C10H20BrN
Molecular Weight 234.18 g/mol
CAS No. 63867-64-1
Cat. No. B13946297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1,2,2,6,6-pentamethylpiperidine
CAS63867-64-1
Molecular FormulaC10H20BrN
Molecular Weight234.18 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1C)(C)C)Br)C
InChIInChI=1S/C10H20BrN/c1-9(2)6-8(11)7-10(3,4)12(9)5/h8H,6-7H2,1-5H3
InChIKeyASLNITXQJFGECM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1,2,2,6,6-pentamethylpiperidine CAS 63867-64-1 for Synthesis of Hindered Amine Light Stabilizers (HALS)


4-Bromo-1,2,2,6,6-pentamethylpiperidine (CAS 63867-64-1) is a brominated derivative of the sterically hindered amine 1,2,2,6,6-pentamethylpiperidine. It is classified as a high-toxicity compound with an oral LD50 of 172 mg/kg in mice [1]. This compound serves as a crucial intermediate in the synthesis of polymeric hindered amine light stabilizers (HALS) via nucleophilic substitution reactions [2].

Key intermediate for polymeric HALS synthesis via nucleophilic substitution
Unique pentamethyl steric environment controls reactivity and grafting efficiency
Handling caution warranted due to acute toxicity profile; review safety protocols

Why Generic 4-Bromo-1,2,2,6,6-pentamethylpiperidine Substitution Fails in HALS Intermediate Synthesis


Substituting 4-Bromo-1,2,2,6,6-pentamethylpiperidine with other brominated piperidines or HALS intermediates is not straightforward due to differences in steric hindrance and reactivity. The presence of five methyl groups in this compound provides a unique steric environment that influences its reactivity in nucleophilic substitution reactions, a key step in HALS synthesis [1]. Furthermore, pentamethylpiperidine derivatives exhibit superior thermal stabilizing effectiveness compared to tetramethylpiperidine analogs in polypropylene [2], indicating that the specific substitution pattern is critical for performance.

Steric hindrance mismatch

Other brominated piperidines may have different steric profiles, potentially altering nucleophilic substitution reactivity and HALS grafting efficiency.

Thermal effectiveness gap

Tetramethylpiperidine analogs have reported lower thermal stabilization effectiveness; substitution may reduce HALS performance in polypropylene.

Quantitative Evidence Guide for 4-Bromo-1,2,2,6,6-pentamethylpiperidine (CAS 63867-64-1)


Acute Oral Toxicity Comparison: 4-Bromo-1,2,2,6,6-pentamethylpiperidine vs. 1,2,2,6,6-Pentamethylpiperidine

4-Bromo-1,2,2,6,6-pentamethylpiperidine exhibits a lower acute oral LD50 (172 mg/kg) in mice compared to its non-brominated parent compound, 1,2,2,6,6-pentamethylpiperidine (275 mg/kg), indicating higher acute toxicity [1]. This difference necessitates stricter safety protocols during handling and procurement.

Acute oral toxicity comparison
Head-to-head
LD50 172 mg/kg (mouse) vs 275 mg/kg for pempidine; 1.6-fold higher acute toxicity
Higher handling caution for procurement and synthesis planning
In vivo mouse acute toxicity assay
Toxicology Safety Assessment Chemical Handling

Thermal Stabilizing Effectiveness: Pentamethylpiperidine vs. Tetramethylpiperidine Derivatives

Pentamethylpiperidine derivatives, the class to which 4-Bromo-1,2,2,6,6-pentamethylpiperidine belongs, demonstrate consistently higher thermal stabilizing effectiveness in polypropylene compared to tetramethylpiperidine analogs, as assessed by carbonyl formation, oxygen absorption induction period, and weight loss [1]. This class-level advantage supports the selection of pentamethylpiperidine-based intermediates for HALS synthesis.

Thermal stabilizing effectiveness
Class-level
Pentamethylpiperidine class: consistently higher reported thermal stabilizing effectiveness vs tetramethyl class in polypropylene
Class-level evidence supports pentamethyl-based HALS selection
Based on air oven aging, oxygen uptake, and thermogravimetry
Polymer Stabilization Thermal Oxidation HALS Performance

Steric Hindrance Ranking: 1,2,2,6,6-Pentamethylpiperidine vs. 2,2,6,6-Tetramethylpiperidine

1,2,2,6,6-pentamethylpiperidine (PMP) exhibits lower steric crowding around the transferring proton compared to 2,2,6,6-tetramethylpiperidine (TMP), as determined by optically detected EPR (OD EPR) spectroscopy [1]. This difference in steric environment influences the reactivity and stability of radical cations, which are key intermediates in the antioxidant mechanism of HALS.

Steric crowding profile
Method context
1,2,2,6,6-pentamethylpiperidine (PMP) shows lower steric crowding around transferring proton than tetramethylpiperidine (TMP) per OD EPR
Steric profile influences radical cation stability relevant to HALS antioxidant mechanism
Qualitative ranking from OD EPR spectroscopy; class-level inference
Steric Hindrance Radical Cation Stability OD EPR Spectroscopy

Application Scenarios for 4-Bromo-1,2,2,6,6-pentamethylpiperidine in HALS Intermediate Synthesis


Synthesis of Polymeric Hindered Amine Light Stabilizers (HALS) via Nucleophilic Substitution

4-Bromo-1,2,2,6,6-pentamethylpiperidine is employed as a key intermediate in the synthesis of polymeric HALS. Its bromine atom serves as a leaving group in nucleophilic substitution reactions with polymer-bound amines, enabling the grafting of pentamethylpiperidine moieties onto polymer backbones [1]. This application leverages the compound's specific reactivity profile.

Research on Structure-Activity Relationships of Hindered Amine Stabilizers

The distinct steric environment and reactivity of 4-Bromo-1,2,2,6,6-pentamethylpiperidine make it a valuable tool for investigating the structure-activity relationships of hindered amine stabilizers. Studies have shown that pentamethylpiperidine derivatives outperform tetramethyl analogs in thermal stabilization of polypropylene [2], highlighting the importance of the pentamethyl substitution pattern.

Development of High-Performance Antioxidant Formulations

Given the superior thermal stabilizing effectiveness of pentamethylpiperidine derivatives [2], 4-Bromo-1,2,2,6,6-pentamethylpiperidine can be utilized to synthesize novel HALS with enhanced antioxidant properties for demanding polymer applications.

Application
Selection Property
Validation Focus
Synthesis of polymeric HALS via nucleophilic substitution
Bromo leaving-group reactivity
Nucleophilic substitution efficiency and grafting yield
Structure-activity relationship studies of hindered amine stabilizers
Pentamethyl vs tetramethyl steric and stabilization profile
Thermal oxidation endpoint comparison (carbonyl formation, OIT)
Development of high-performance antioxidant formulations
Pentamethyl class stabilization effectiveness
Oxidative stability testing in polymer matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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